molecular formula C12H14O B2615489 (3-(Bicyclo[1.1.1]pentan-1-yl)phenyl)methanol CAS No. 1823894-02-5

(3-(Bicyclo[1.1.1]pentan-1-yl)phenyl)methanol

Cat. No.: B2615489
CAS No.: 1823894-02-5
M. Wt: 174.243
InChI Key: YUAMHOWFCCIIHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-(Bicyclo[1.1.1]pentan-1-yl)phenyl)methanol is a compound that features a bicyclo[1.1.1]pentane core attached to a phenyl group with a methanol substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Bicyclo[1.1.1]pentan-1-yl)phenyl)methanol typically involves the construction of the bicyclo[1.1.1]pentane core followed by its functionalization. One common method is the carbene insertion into the central bond of bicyclo[1.1.0]butanes . Another approach involves radical or nucleophilic addition across the central bond of [1.1.1]propellanes . These methods allow for the installation of various substituents at the bridgehead positions of the bicyclo[1.1.1]pentane core.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the scalable synthesis of bicyclo[1.1.1]pentane derivatives generally involves flow photochemical addition of propellane to diacetyl, followed by further functionalization . This approach allows for the large-scale production of bicyclo[1.1.1]pentane derivatives, which can then be converted to this compound through subsequent reactions.

Chemical Reactions Analysis

Types of Reactions

(3-(Bicyclo[1.1.1]pentan-1-yl)phenyl)methanol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The unique structure of the bicyclo[1.1.1]pentane core allows for interesting reactivity patterns.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the methanol group to a carboxylic acid.

    Reduction: Reducing agents like lithium aluminum hydride can reduce the methanol group to a methyl group.

    Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms into the phenyl ring.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group would yield (3-(Bicyclo[1.1.1]pentan-1-yl)phenyl)carboxylic acid, while reduction would yield (3-(Bicyclo[1.1.1]pentan-1-yl)phenyl)methane.

Properties

IUPAC Name

[3-(1-bicyclo[1.1.1]pentanyl)phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O/c13-8-9-2-1-3-11(4-9)12-5-10(6-12)7-12/h1-4,10,13H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUAMHOWFCCIIHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1(C2)C3=CC=CC(=C3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.